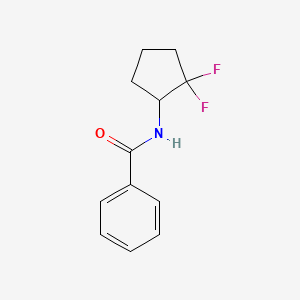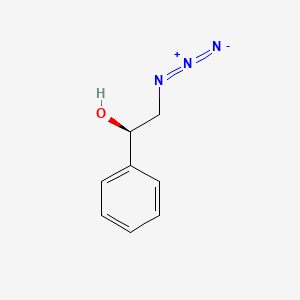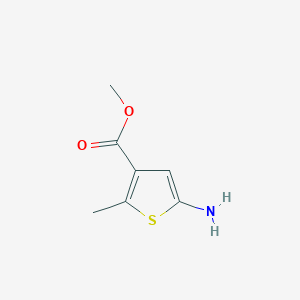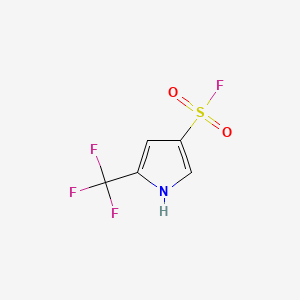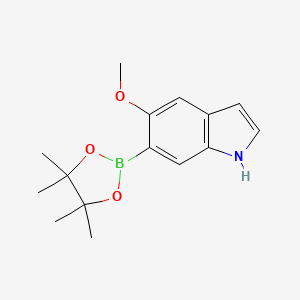
5-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 5-position and a dioxaborolan group at the 6-position of the indole ring, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functionalization: The methoxy group is introduced at the 5-position of the indole ring through a methylation reaction.
Borylation: The dioxaborolan group is introduced at the 6-position using a borylation reaction, often involving bis(pinacolato)diboron and a palladium catalyst under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the boronic acid used.
Scientific Research Applications
5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Lacks the dioxaborolan group, making it less versatile in certain chemical reactions.
6-Bromo-5-methoxyindole: Contains a bromine atom instead of the dioxaborolan group, leading to different reactivity and applications.
5-Methoxy-6-(trifluoromethyl)-1H-indole: Features a trifluoromethyl group, which imparts different chemical properties and biological activities.
Properties
Molecular Formula |
C15H20BNO3 |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-9-12-10(6-7-17-12)8-13(11)18-5/h6-9,17H,1-5H3 |
InChI Key |
LVSNSYJUMKUMGD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3)C=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
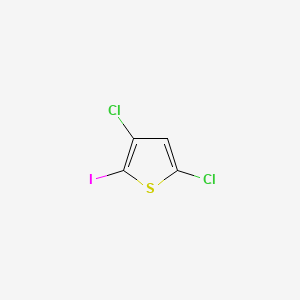
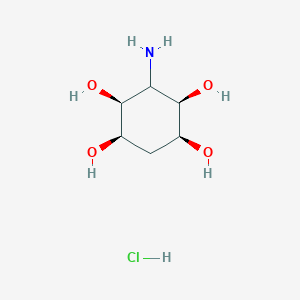
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
